ML267

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

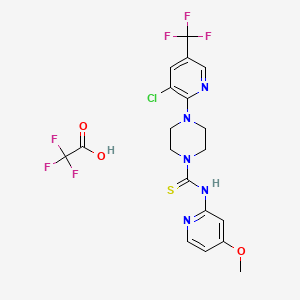

C19H18ClF6N5O3S |

|---|---|

Molecular Weight |

545.9 g/mol |

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C17H17ClF3N5OS.C2HF3O2/c1-27-12-2-3-22-14(9-12)24-16(28)26-6-4-25(5-7-26)15-13(18)8-11(10-23-15)17(19,20)21;3-2(4,5)1(6)7/h2-3,8-10H,4-7H2,1H3,(H,22,24,28);(H,6,7) |

InChI Key |

JYBCQVLONAEAQQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC=C1)NC(=S)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Potent Bacterial Phosphopantetheinyl Transferase Inhibitor: A Technical Guide to the Mechanism of Action of ML267

For Immediate Release

Gaithersburg, MD – In the ongoing battle against antibiotic resistance, the novel small molecule ML267 has emerged as a significant focus of research. This technical guide provides an in-depth analysis of the mechanism of action of this compound, a potent inhibitor of bacterial phosphopantetheinyl transferases (PPTases). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial agents.

Core Mechanism of Action: Inhibition of a Key Post-Translational Modification

This compound exerts its bactericidal effects by targeting and inhibiting a critical enzymatic process in bacteria: the post-translational modification of carrier proteins by phosphopantetheinyl transferases (PPTases). Specifically, this compound is a potent inhibitor of Sfp-type PPTase and also demonstrates inhibitory activity against AcpS-type PPTase, albeit at lower potency.[1][2][3][4]

PPTases are essential for the activation of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs), which are integral components of fatty acid synthases (FAS), polyketide synthases (PKSs), and non-ribosomal peptide synthetases (NRPSs).[5][6] These synthases are responsible for the production of a wide range of vital cellular components, including fatty acids for bacterial membranes and various virulence factors.[1][5]

By inhibiting Sfp and AcpS PPTases, this compound effectively blocks the transfer of a 4'-phosphopantetheinyl (Ppant) group from coenzyme A to a conserved serine residue on the ACPs and PCPs. This modification is a prerequisite for the carrier proteins to become active (holo-form) and participate in their respective biosynthetic pathways. The inaction of these pathways disrupts cellular homeostasis and attenuates the production of essential metabolites and virulence factors, ultimately leading to bacterial cell death.[6] This targeted mechanism of action makes this compound a promising candidate for a new class of antibiotics.[1]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been quantified through rigorous biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for Sfp-PPTase.

| Target Enzyme | IC50 (µM) |

| Sfp-PPTase | 0.29[1][3][4] |

| AcpS-PPTase | 8.1[1][3][4] (also reported as 6.93[1]) |

Signaling Pathway and Cellular Consequences

The inhibition of PPTases by this compound initiates a cascade of downstream effects that compromise bacterial viability. A simplified representation of this signaling pathway is depicted below.

Caption: Mechanism of action of this compound, from enzyme inhibition to cellular death.

Experimental Protocols

The discovery and characterization of this compound were facilitated by a series of robust biochemical and cellular assays. The following are detailed methodologies for key experiments.

Quantitative High-Throughput Screening (qHTS) for Sfp- and AcpS-PPTase Inhibition

This assay was central to the identification of this compound from a large compound library.

Objective: To identify and quantify the inhibitory activity of compounds against Sfp- and AcpS-PPTases.

Principle: The assay measures the rate of a fluorescence-based reaction catalyzed by the respective PPTase. Inhibition of the enzyme results in a decreased rate of fluorescence change.

Materials:

-

Sfp-PPTase or AcpS-PPTase

-

Coenzyme A (CoA) substrate

-

Apo-carrier protein (ACP or PCP)

-

Fluorescently labeled peptide substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2)

-

1536-well microplates

-

Test compounds (including this compound) and DMSO for controls

Procedure:

-

Dispense a small volume (e.g., 5 µL) of enzyme solution into each well of a 1536-well plate.

-

Add test compounds at various concentrations using a pin tool or acoustic dispenser. For control wells, add DMSO.

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the substrate mixture containing CoA and the fluorescently labeled peptide.

-

Immediately measure the initial fluorescence intensity using a plate reader.

-

Incubate the plate at room temperature for a specific duration (e.g., 30-60 minutes).

-

Measure the final fluorescence intensity.

-

Calculate the reaction rate for each well and determine the percent inhibition for each compound concentration.

-

Fit the concentration-response data to a suitable model to determine the IC50 value.

Label-Free Gel-Based Assay for Phosphopantetheinylation

This assay provides a direct visualization of the inhibition of carrier protein activation.

Objective: To confirm the inhibitory effect of this compound on the phosphopantetheinylation of a carrier protein.

Principle: The addition of the 4'-phosphopantetheinyl group to an apo-carrier protein results in a change in its molecular weight and/or conformation, leading to a mobility shift on a polyacrylamide gel.

Materials:

-

Sfp-PPTase

-

Apo-acyl carrier protein (apo-ACP)

-

Coenzyme A (CoA)

-

This compound

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2)

-

SDS-PAGE gels and electrophoresis apparatus

-

Coomassie Brilliant Blue or other protein stain

Procedure:

-

Set up reaction mixtures containing Sfp-PPTase, apo-ACP, and CoA in the reaction buffer.

-

To the test samples, add this compound at various concentrations. Include a no-inhibitor control.

-

Incubate the reactions at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).

-

Stop the reactions by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

-

Analyze the gel for the presence of the higher molecular weight holo-ACP, indicating a successful reaction, and the persistence of the lower molecular weight apo-ACP in the presence of the inhibitor.

Experimental Workflow for this compound Discovery and Validation

The identification of this compound as a potent PPTase inhibitor followed a systematic and rigorous workflow, from initial high-throughput screening to detailed mechanistic studies.

Caption: The discovery and validation workflow for this compound.

Conclusion

This compound represents a promising new class of antibacterial agents with a well-defined mechanism of action.[1] Its potent and selective inhibition of bacterial phosphopantetheinyl transferases disrupts essential biosynthetic pathways, leading to bacterial cell death. The detailed experimental protocols and workflows provided in this guide offer a comprehensive resource for researchers working to advance our understanding of this and other novel antibacterial compounds. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully realize its therapeutic potential.

References

- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Sfp-Type 4′-Phosphopantetheinyl Transferase Is Indispensable for Fungal Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Single Sfp-Type Phosphopantetheinyl Transferase Plays a Major Role in the Biosynthesis of PKS and NRPS Derived Metabolites in Streptomyces ambofaciens ATCC23877 | PLOS One [journals.plos.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Antibacterial Spectrum of ML267

This technical guide provides a comprehensive overview of the antibacterial properties of this compound, a novel small molecule inhibitor. The information presented herein is intended to support further research and development efforts in the field of antibacterial drug discovery.

Core Mechanism of Action

This compound functions as a potent inhibitor of Sfp-type phosphopantetheinyl transferase (PPTase), an enzyme crucial for the post-translational modification of carrier proteins involved in the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides.[1][2][3] This inhibition of a key metabolic pathway is essential for the viability and virulence of several bacterial species.[1] this compound has demonstrated nanomolar antagonistic activity against Sfp-PPTase and also inhibits AcpS-PPTase, albeit at a lower potency.[1][2] Notably, this compound shows no inhibitory activity against the human PPTase orthologue, suggesting a favorable selectivity profile.[3]

Caption: Mechanism of action of this compound as an inhibitor of Sfp-type PPTase.

Antibacterial Spectrum

This compound exhibits a targeted antibacterial spectrum, with notable activity against Gram-positive bacteria.[1] Its efficacy has been demonstrated against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3] Conversely, testing against Gram-negative bacteria and fungal pathogens has shown a more limited scope of activity, which may be attributed to factors such as the formidable outer membrane of Gram-negative organisms or efflux pump mechanisms.[1][3]

Quantitative Antibacterial Activity

The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits visible bacterial growth.[4][5][6]

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus (Methicillin-Resistant) | Gram-Positive | 3.4 | [1] |

| Bacillus subtilis 168 | Gram-Positive | Not specified, but noted as a 38-fold improvement in potency over a reference compound. | [1] |

| Bacillus subtilis HM489 | Gram-Positive | Not specified, but noted as having enhanced susceptibility due to genetic modification. | [1] |

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the antibacterial properties of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains is determined using a broth microdilution method, following established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[7]

Protocol:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: Two-fold serial dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).[7] This creates a gradient of decreasing concentrations of the compound across the plate.[7]

-

Inoculum Preparation: The test bacterium is cultured to a logarithmic growth phase and then diluted to a standardized concentration, typically 0.5 McFarland standard.[7] This standardized inoculum is then further diluted and added to each well of the microtiter plate.

-

Controls:

-

Incubation: The microtiter plate is incubated at a temperature and duration suitable for the growth of the test organism, typically 37°C for 18-24 hours.[7]

-

MIC Determination: Following incubation, the wells are visually inspected for turbidity.[7] The MIC is recorded as the lowest concentration of this compound at which there is no visible bacterial growth.[4][5][6] This can be confirmed by measuring the absorbance using a spectrophotometer.[7]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Safety and Toxicological Profile

Preliminary toxicological assessments of this compound have been conducted to evaluate its suitability for further development.

-

Cytotoxicity: this compound was profiled for cytotoxicity against HepG2 cells and was found to be devoid of activity.[1]

-

Acute Toxicity: In vivo acute toxicity studies have been performed.[1]

-

Promiscuous Activity: The compound was tested against other thiol-sensitive assays, such as human GST A1-1, and showed no promiscuous activity.[1]

In Vitro ADME and In Vivo Pharmacokinetic Profile

This compound has undergone evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as in vivo pharmacokinetic (PK) studies.[1][3] The results of these studies suggest a promising profile, indicating the suitability of this compound for further testing in animal models of bacterial infection.[1]

Conclusion

This compound is a promising novel antibacterial agent with a specific mechanism of action against Gram-positive bacteria, including resistant strains. Its well-characterized inhibitory activity against Sfp-type PPTase, coupled with a favorable preliminary safety and pharmacokinetic profile, makes it a valuable tool for studying bacterial virulence and a potential lead compound for the development of new anti-infective therapies.[1]

References

- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (this compound), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. idexx.dk [idexx.dk]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. m.youtube.com [m.youtube.com]

ML267's Role in Inhibiting Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens, presents a formidable challenge to global health. This has spurred the search for novel antimicrobial agents that act on unexploited bacterial targets. One such promising target is the 4'-phosphopantetheinyl transferase (PPTase) enzyme family, which is essential for the biosynthesis of fatty acids and a variety of secondary metabolites crucial for bacterial viability and virulence. This technical guide provides an in-depth analysis of ML267, a potent and selective inhibitor of the Sfp-type PPTase, and its role in combating Gram-positive bacteria. This document details the mechanism of action of this compound, summarizes its inhibitory and antibacterial activity, outlines key experimental protocols for its evaluation, and provides visual representations of its mode of action and the experimental workflows used to characterize it.

Introduction: The Promise of Targeting Phosphopantetheinyl Transferases

Phosphopantetheinyl transferases are a superfamily of enzymes that catalyze the covalent attachment of a 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on acyl carrier proteins (ACPs) or peptidyl carrier proteins (PCPs). This post-translational modification is a prerequisite for the activation of these carrier proteins, which are central to the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides. In Gram-positive bacteria, these pathways are responsible for producing essential components of the cell membrane and virulence factors.

The Sfp-type PPTases, named after the archetypal surfactin production protein in Bacillus subtilis, are particularly attractive targets for novel antibiotics due to their broad substrate specificity, activating carrier proteins involved in various metabolic pathways. This compound has emerged as a first-in-class, potent, and specific small molecule inhibitor of Sfp, demonstrating significant promise as a lead compound for the development of new antibacterial therapies.[1]

Mechanism of Action of this compound

This compound exerts its antibacterial effect by directly inhibiting the enzymatic activity of Sfp-type PPTases. By binding to the enzyme, this compound prevents the transfer of the Ppant arm from CoA to the apo-carrier protein. This blockade halts the activation of ACPs and PCPs, thereby disrupting downstream biosynthetic pathways essential for bacterial survival.

The primary consequence of Sfp inhibition by this compound is the disruption of fatty acid synthesis (FASII), a pathway critical for building the bacterial cell membrane. Additionally, the production of various secondary metabolites, which can act as virulence factors or communication molecules, is attenuated. For instance, in Bacillus subtilis, the inhibition of Sfp would lead to a decrease in the production of the lipopeptide antibiotic surfactin.

Signaling Pathway of Sfp-Mediated Carrier Protein Activation and its Inhibition by this compound

The following diagram illustrates the central role of Sfp in activating carrier proteins and how this compound intervenes in this process.

Quantitative Data on this compound Activity

This compound has demonstrated potent inhibitory activity against Sfp PPTase and antibacterial activity against Gram-positive bacteria. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (µM) |

| Sfp phosphopantetheinyl transferase | 0.29 |

| AcpS phosphopantetheinyl transferase | 8.1 |

Data sourced from MedchemExpress and NIH Probe Reports.[1]

Table 2: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | MIC (µg/mL) |

| Community-Acquired Methicillin-Resistant Staphylococcus aureus (CA-MRSA) | 16 |

| Bacillus subtilis | Data not available |

| Enterococcus faecalis | Data not available |

Note: While this compound is reported to have activity against representative Gram-positive bacteria, specific MIC values for a broad panel of these organisms are not yet widely published.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Sfp Phosphopantetheinyl Transferase Inhibition Assay (Label-Free Gel-Based Assay)

This assay is used to determine the in vitro inhibitory activity of compounds against Sfp PPTase.[1]

Materials:

-

Sfp enzyme

-

Apo-acyl carrier protein (apo-ACP)

-

Coenzyme A (CoA)

-

This compound or other test compounds dissolved in DMSO

-

Assay Buffer: 66 mM HEPES•Na pH 7.6, 13.3 mM MgCl₂, 0.0133% NP40, 1.33 mg/mL BSA

-

Substrate Solution: 50 µM apo-ACP and 50 µM CoA in 10 mM HEPES•Na pH 7.6

-

Quench/Load Solution: 50 mM EDTA pH 8.0, 50% glycerol, 0.005% phenol red

-

Urea-PAGE gel system

Procedure:

-

Add 0.5 µL of the test compound (dissolved in DMSO) to 15 µL of 1.33X Sfp enzyme solution in a microplate well.

-

Incubate at room temperature for 10 minutes.

-

Initiate the phosphopantetheinylation reaction by adding 4 µL of 5X substrate solution.

-

Incubate the reaction mixture at room temperature for 30 minutes.

-

Quench the reaction by adding 5 µL of quench/load solution.

-

Analyze the reaction products by Urea-PAGE to separate the apo-ACP from the holo-ACP. The extent of conversion is quantified to determine the inhibitory effect of the compound.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

This compound stock solution

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)

Procedure:

-

Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

-

Include a positive control well (bacteria in MHB without this compound) and a negative control well (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizing the Experimental Workflow

The discovery and characterization of a novel antibacterial agent like this compound follows a structured workflow, from initial screening to in-depth characterization.

Experimental Workflow for Characterizing a Novel PPTase Inhibitor

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of novel antibiotics targeting Gram-positive pathogens. Its potent and selective inhibition of Sfp-type PPTases validates this enzyme class as a druggable target. The data presented in this guide underscore the potential of this compound as a valuable chemical probe to further investigate the roles of PPTases in bacterial physiology and as a lead compound for the development of new antibacterial therapies.

Future research should focus on:

-

Expanding the antibacterial spectrum: Determining the MIC values of this compound against a broader range of clinically relevant Gram-positive bacteria, including vancomycin-resistant enterococci (VRE) and other drug-resistant strains.

-

Quantitative analysis of downstream effects: Directly quantifying the reduction of specific Sfp-dependent metabolites, such as surfactin in B. subtilis, upon treatment with this compound to further elucidate its in-cell mechanism of action.

-

In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of Gram-positive bacterial infections.

-

Structure-activity relationship (SAR) studies: Optimizing the chemical structure of this compound to improve its potency, pharmacokinetic properties, and safety profile.

The continued investigation of this compound and other PPTase inhibitors holds great promise for replenishing the dwindling arsenal of effective antibiotics against multidrug-resistant Gram-positive bacteria.

References

discovery and significance of ML267 in antibiotic research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with new mechanisms of action. ML267 has emerged as a promising small molecule inhibitor of bacterial phosphopantetheinyl transferase (PPTase), a key enzyme in microbial physiology. This technical guide provides an in-depth overview of the discovery, mechanism of action, and significance of this compound in the field of antibiotic research. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of the targeted signaling pathways to facilitate further investigation and development of this compound.

Introduction: The Discovery of this compound

This compound was identified through a quantitative high-throughput screening (qHTS) campaign aimed at discovering inhibitors of the surfactin PPTase (Sfp) from Bacillus subtilis. This effort was part of the NIH Molecular Libraries Program, which seeks to identify and develop novel chemical probes for biological targets. The screening of a large chemical library led to the identification of a potent and selective inhibitor series, which was then optimized through medicinal chemistry to yield this compound. This compound exhibits significant inhibitory activity against Sfp-PPTase and demonstrates antibacterial effects, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action: Inhibition of Phosphopantetheinyl Transferase

This compound exerts its antimicrobial effect by inhibiting 4'-phosphopantetheinyl transferases (PPTases). These enzymes are essential for the post-translational modification of carrier proteins involved in various biosynthetic pathways, including fatty acid synthesis (FAS), polyketide synthesis (PKS), and non-ribosomal peptide synthesis (NRPS).

PPTases catalyze the transfer of a 4'-phosphopantetheinyl (4'-PP) moiety from coenzyme A (CoA) to a conserved serine residue on an acyl carrier protein (ACP) or peptidyl carrier protein (PCP). This modification converts the carrier protein from its inactive apo-form to its active holo-form, which is then capable of carrying the growing biosynthetic intermediates. By inhibiting this crucial activation step, this compound effectively shuts down these essential metabolic pathways, leading to bacterial growth inhibition. This compound is a potent inhibitor of Sfp phosphopantetheinyl transferase (PPTases) with an IC50 of 0.29 μM and also inhibits AcpS-PPTase with an IC50 of 8.1 μM[1].

Significance in Antibiotic Research

The discovery of this compound is significant for several reasons:

-

Novel Mechanism of Action: this compound targets a different pathway than most currently used antibiotics, which primarily inhibit cell wall synthesis, protein synthesis, or DNA replication. This novel mechanism of action suggests that this compound may be effective against bacterial strains that have developed resistance to existing drugs.

-

Activity Against Resistant Pathogens: this compound has demonstrated activity against clinically important Gram-positive pathogens, including MRSA, a major cause of hospital and community-acquired infections.

-

Chemical Probe for Studying Bacterial Metabolism: As a selective inhibitor of PPTase, this compound serves as a valuable chemical tool for studying the roles of fatty acid, polyketide, and non-ribosomal peptide synthesis in bacterial physiology, virulence, and pathogenesis.

-

Potential for Further Development: The promising in vitro activity and selectivity of this compound make it a strong candidate for further preclinical and clinical development as a new class of antibiotic.

Quantitative Data

While a comprehensive table of Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of bacterial strains is not yet publicly available in a consolidated format, published research indicates its potent activity against specific Gram-positive bacteria. The following table summarizes the available inhibitory concentration data and provides a template for recording future MIC data.

| Parameter | Value | Enzyme/Organism | Reference |

| IC50 | 0.29 µM | Sfp-PPTase | [1] |

| IC50 | 8.1 µM | AcpS-PPTase | [1] |

Table 1: Inhibitory Concentrations of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis 168 | Data not available | |

| Bacillus subtilis HM489 | Data not available | |

| Staphylococcus aureus (CA-MRSA) | Data not available | |

| Escherichia coli | Data not available | |

| Pseudomonas aeruginosa | Data not available |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains (Template) (Note: Specific MIC values for this compound are not yet compiled in a publicly accessible, comprehensive table. Researchers are encouraged to populate this table as data becomes available.)

Experimental Protocols

Sfp-PPTase Inhibition Assay

This protocol describes a fluorescence polarization-based assay to measure the inhibition of Sfp-PPTase activity.

Materials:

-

Purified Sfp-PPTase enzyme

-

This compound or other test compounds dissolved in DMSO

-

Fluorescently labeled Coenzyme A (e.g., Rhodamine-CoA)

-

Apo-carrier protein (e.g., apo-AcpP)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

384-well black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add a small volume (e.g., 50 nL) of the compound dilutions.

-

Add Sfp-PPTase enzyme to the wells containing the compound and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of Rhodamine-CoA and apo-AcpP.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a suitable quenching agent (e.g., EDTA).

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.

Materials:

-

This compound stock solution

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a two-fold serial dilution of this compound in CAMHB in a 96-well plate.

-

Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in CAMHB.

-

Add the bacterial inoculum to each well of the microtiter plate, including a positive control (no antibiotic) and a negative control (no bacteria).

-

Incubate the plate at 37°C for 16-20 hours.

-

After incubation, visually inspect the wells for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Inhibition of Fatty Acid Synthesis in Staphylococcus aureus

In Staphylococcus aureus, Sfp-type PPTases are essential for the biosynthesis of branched-chain fatty acids, which are critical components of the bacterial cell membrane, contributing to its fluidity and integrity. This compound inhibits the activation of the acyl carrier protein (ACP) within the fatty acid synthase (FASII) complex, thereby blocking the elongation of fatty acid chains.

Caption: Inhibition of S. aureus fatty acid synthesis by this compound.

Inhibition of Surfactin Synthesis in Bacillus subtilis

In Bacillus subtilis, the Sfp enzyme is a dedicated PPTase required for the biosynthesis of surfactin, a powerful lipopeptide biosurfactant with antimicrobial properties. Surfactin is synthesized by a large non-ribosomal peptide synthetase (NRPS) complex. This compound inhibits the Sfp-mediated activation of the peptidyl carrier protein (PCP) domains within the NRPS, thereby preventing the assembly of the surfactin molecule.

Caption: Inhibition of B. subtilis surfactin synthesis by this compound.

Experimental Workflow for this compound Evaluation

The following diagram illustrates a logical workflow for the preclinical evaluation of this compound as a potential antibiotic.

Caption: Preclinical evaluation workflow for antibiotic candidate this compound.

Conclusion and Future Directions

This compound represents a promising new class of antibiotic candidate with a novel mechanism of action. Its potent inhibition of bacterial PPTases and demonstrated activity against Gram-positive pathogens, including MRSA, highlight its potential to address the growing challenge of antibiotic resistance. The data and protocols presented in this technical guide are intended to serve as a resource for the scientific community to facilitate further research into this compound and its analogs. Future studies should focus on expanding the MIC profiling against a broader range of clinical isolates, elucidating the full spectrum of its antibacterial activity, and conducting in vivo efficacy and safety studies to advance this compound towards clinical development. The continued investigation of this compound and other PPTase inhibitors holds the potential to deliver a new generation of much-needed antibiotics.

References

The Impact of ML267 on Bacterial Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antibacterial strategies. One promising avenue is the targeting of bacterial secondary metabolism, which is responsible for the production of a wide array of compounds, including virulence factors. ML267 has emerged as a potent inhibitor of Sfp-type phosphopantetheinyl transferases (PPTases), crucial enzymes in the biosynthesis of many secondary metabolites in Gram-positive bacteria.[1][2] This technical guide provides an in-depth overview of this compound's effect on bacterial secondary metabolism, compiling available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

This compound is a selective inhibitor of Sfp-type PPTases, with a reported IC50 of 0.29 μM for Sfp from Bacillus subtilis.[1] Sfp-type PPTases are essential for the activation of carrier proteins within nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), the enzymatic machinery responsible for producing a vast number of secondary metabolites.[2][3][4] These enzymes catalyze the transfer of a 4'-phosphopantetheinyl (Ppant) group from coenzyme A (CoA) to a conserved serine residue on the apo-carrier protein domains (peptidyl carrier proteins [PCPs] in NRPSs and acyl carrier proteins [ACPs] in PKSs).[3][4] This post-translational modification converts the carrier proteins to their active holo-form, enabling them to tether the growing metabolite chain.

By inhibiting Sfp-type PPTases, this compound effectively prevents the activation of NRPS and PKS systems, thereby blocking the production of their corresponding secondary metabolites. This mechanism underlies its potential as an antivirulence agent and its observed antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

Quantitative Data on Secondary Metabolite Inhibition

The primary quantitative data available for this compound's effect on secondary metabolism focuses on the inhibition of surfactin production in Bacillus subtilis. Surfactin is a well-characterized lipopeptide secondary metabolite produced by an NRPS system that requires activation by Sfp.[3][5]

| Secondary Metabolite | Bacterial Strain | This compound Concentration | Effect on Production | Reference |

| Surfactin | Bacillus subtilis ATCC 21332 | 10 μM | 31% reduction | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effect of this compound on bacterial secondary metabolism.

Sfp-PPTase Inhibition Assay (Gel-Based)

This protocol is adapted from a method used to characterize Sfp inhibitors.[1]

a. Materials:

-

This compound (or other test compound) dissolved in DMSO

-

Sfp enzyme solution (e.g., 26.6 nM Sfp in 66 mM HEPES•Na, 13.3 mM MgCl₂, 0.0133% NP-40, 0.133% BSA, pH 7.6)

-

Substrate solution (e.g., 50 μM Rhodamine-CoA and 50 μM apo-carrier protein in 10 mM HEPES•Na, pH 7.6)

-

Quench solution (e.g., 4 M Urea, 25 mM EDTA, 0.004% phenol red, pH 8.0)

-

SDS-PAGE apparatus and reagents

b. Procedure:

-

In a microcentrifuge tube or 96-well plate, add 0.5 μL of the this compound solution in DMSO.

-

Add 15 μL of the 1.33x Sfp enzyme solution.

-

Incubate at room temperature for 10 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 4 μL of the 4x substrate solution.

-

Incubate at room temperature for 30 minutes.

-

Terminate the reaction by adding 20 μL of the 2x quench solution.

-

Analyze the reaction products by SDS-PAGE. The successful transfer of the fluorescently labeled Ppant group from Rhodamine-CoA to the apo-carrier protein will result in a fluorescent band corresponding to the holo-carrier protein. Inhibition by this compound will lead to a decrease in the intensity of this fluorescent band.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of this compound against a bacterial strain.[6][7]

a. Materials:

-

This compound stock solution

-

Bacterial culture in the appropriate growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

b. Procedure:

-

Prepare a serial two-fold dilution of this compound in the growth medium in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its concentration to a standardized density (e.g., 5 x 10^5 CFU/mL).

-

Inoculate each well containing the this compound dilution with the bacterial suspension. Include a positive control well (bacteria without this compound) and a negative control well (medium only).

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-24 hours.

-

Determine the MIC by visual inspection or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration of this compound that inhibits visible growth of the bacteria.

Analysis of Secondary Metabolite Production

This workflow outlines the steps for culturing bacteria with this compound, extracting secondary metabolites, and analyzing them by Liquid Chromatography-Mass Spectrometry (LC-MS).

a. Bacterial Culture and Treatment:

-

Grow a bacterial culture to the desired growth phase (e.g., early to mid-logarithmic phase).

-

Inoculate fresh growth medium with the bacterial culture. For the treated sample, add this compound to the desired final concentration. Include a control culture with the vehicle (e.g., DMSO) but without this compound.

-

Incubate the cultures under appropriate conditions for a sufficient duration to allow for secondary metabolite production.

b. Extraction of Secondary Metabolites:

-

Centrifuge the bacterial cultures to separate the supernatant and the cell pellet.

-

For extracellular metabolites, the supernatant can be used directly for extraction. For intracellular metabolites, the cell pellet needs to be lysed.

-

Perform a liquid-liquid extraction of the supernatant or lysed cells using an appropriate organic solvent (e.g., ethyl acetate, butanol, or a mixture of methanol, dichloromethane, and ethyl acetate).

-

Separate the organic phase containing the secondary metabolites.

-

Evaporate the solvent to concentrate the extracted metabolites.

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol or a mixture of water, methanol, and acetonitrile) for LC-MS analysis.

c. LC-MS Analysis:

-

Inject the reconstituted extract into an LC-MS system.

-

Separate the metabolites using a suitable chromatography column (e.g., C18) and a gradient of solvents (e.g., water with formic acid and acetonitrile with formic acid).

-

Detect and identify the metabolites based on their retention time and mass-to-charge ratio (m/z).

-

Quantify the relative abundance of specific secondary metabolites by comparing the peak areas between the this compound-treated and control samples.

Visualizations

Signaling Pathway: Inhibition of Surfactin Biosynthesis

The following diagram illustrates the Sfp-dependent activation of the surfactin NRPS and the point of inhibition by this compound.

Experimental Workflow: Investigating this compound's Effect on Secondary Metabolism

This diagram outlines the general workflow for studying the impact of this compound on the production of bacterial secondary metabolites.

Conclusion

This compound represents a valuable chemical probe for studying bacterial secondary metabolism and a promising lead for the development of novel antibacterial agents. Its specific inhibition of Sfp-type PPTases provides a clear mechanism for its observed effects on the production of secondary metabolites like surfactin. The experimental protocols and workflows detailed in this guide offer a framework for researchers to further investigate the impact of this compound and other potential inhibitors on the complex landscape of bacterial secondary metabolism. Future studies quantifying the effect of this compound on a wider range of nonribosomal peptides and polyketides will be crucial for a comprehensive understanding of its spectrum of activity and its potential as a broad-spectrum antivirulence therapeutic.

References

- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. uniprot.org [uniprot.org]

- 4. Structure-based mutational analysis of the 4'-phosphopantetheinyl transferases Sfp from Bacillus subtilis: carrier protein recognition and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Surfactin Biosynthesis in Bacillus Subtilis Using Cell‐Permeable Adenylation Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of ML267, a novel small molecule inhibitor of bacterial phosphopantetheinyl transferase (PPTase). This compound has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, by targeting a crucial enzyme for bacterial viability and virulence.[1][2] This guide summarizes the available quantitative data, details key experimental methodologies, and visualizes the compound's mechanism of action and discovery workflow.

Core Data Summary

The following tables summarize the key quantitative data for this compound and its activity.

Table 1: In Vitro Potency of this compound

| Target Enzyme | IC50 (µM) | Reference Compound | IC50 Comparison |

| Sfp-PPTase | 0.29 | Wyeth Compound 16 | 5-fold increase in potency[1] |

| AcpS-PPTase | 6.93[1] / 8.1[3][4] | - | - |

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Metric | Value | Fold Improvement |

| Bacillus subtilis 168 | MIC | - | 38-fold improvement over Wyeth Compound 16[1] |

| Bacillus subtilis HM489 | MIC | - | Enhanced potency compared to B. subtilis 168[1] |

| Community-Acquired Methicillin-Resistant Staphylococcus aureus (CA-MRSA) | Activity | Antibiotic activity observed[1] | - |

Table 3: In Vitro ADME and Safety Profile of this compound

| Assay | Result | Details |

| Cytotoxicity (HepG2 cells) | Devoid of activity[1] | Assessed by measuring cellular ATP content using a luciferase-coupled assay (CellTiter-Glo)[1] |

| Promiscuity (Human GST A1-1) | Devoid of activity[1] | Assessed against other thiol-sensitive assays[1] |

| Acute Toxicity (in vivo) | Devoid of activity[1] | - |

| ADME Profile | Promising in vitro ADME and in vivo PK profile[1] | All experiments were conducted at Pharmaron Inc. Stability in the presence of NADPH was evaluated, with no degradation observed without NADPH over a 1-hour period. Dextromethorphan and 6β-hydroxytestosterone were used as substrates in relevant assays.[1] |

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting phosphopantetheinyl transferases (PPTases), which are essential for the activation of fatty acid synthase and various virulence factor-producing pathways in bacteria.[1] The inhibition of Sfp-PPTase by this compound disrupts these processes, leading to both the thwarting of bacterial proliferation and a reduction in virulence.[1]

Caption: Mechanism of action of this compound in bacteria.

Experimental Workflows

The discovery and characterization of this compound followed a structured workflow, from initial screening to in vivo evaluation.

General Discovery and Optimization Workflow

Caption: Discovery workflow for this compound.

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Synthesis of this compound (General Procedure for Aryl Piperazines)

A general procedure for the preparation of the aryl piperazine core of this compound is as follows:

-

A mixture of arylboronic acid (2 equivalents), copper (II) acetate (0.1 equivalents), and 4 Å molecular sieves in dichloromethane is stirred for 5 minutes at room temperature.[1]

-

t-Butyl piperazine-1-carboxylate (1 equivalent) is added to the mixture.[1]

-

Oxygen is bubbled through the mixture for 5 minutes, and the vial is sealed under an oxygen atmosphere.[1]

-

The reaction mixture is stirred overnight at 45°C.[1]

Note: The full synthesis of this compound, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide, involves further steps not detailed in the provided search results.[1]

Sfp-PPTase Inhibition Assay (Luminescence-Based)

This assay was used in the primary high-throughput screening to identify inhibitors of Sfp-PPTase.

-

The assay is a 1,536-well luminescence assay for Glutathione S-Transferase (GST) activity.[1]

-

After incubation of the enzyme, substrate, and test compound, a detection reagent from Promega is added.[1]

-

Following an additional 15-minute incubation, the luminescence of the plate is read on a ViewLux High-throughput CCD imager.[1]

HepG2 Cytotoxicity Counterscreen

This assay assesses the toxicity of the test compounds on human liver cells.

-

The toxicity is determined by measuring the cellular ATP content using the CellTiter-Glo luciferase-coupled ATP quantitation assay from Promega.[1]

-

In this assay, the luminescent signal is proportional to the amount of ATP, which corresponds to the number of metabolically active cells.[1]

Antimicrobial Susceptibility Testing (Inoculum Preparation for B. subtilis)

-

Bacillus subtilis strains are maintained on lysogeny broth (LB) with 1.5% w/v agar.[1]

-

A single colony is used to inoculate 2 mL of cation-adjusted Mueller-Hinton II broth and shaken overnight at 30°C.[1]

-

The following morning, 100 µL of the overnight culture is used to seed 10 mL of fresh LB medium.[1]

-

This culture is shaken at 30°C until the optical density at 600 nm (OD600) reaches 0.5.[1]

-

The culture is then diluted 1:100 in fresh cation-adjusted Mueller-Hinton II broth for use in the assay.[1]

Bacterial Cell Viability Assay (BacLight)

This assay distinguishes between live and dead bacterial cells.

-

During the incubation with the test compound, a control sample of cells is killed with 70% EtOH, collected by centrifugation, washed, and resuspended to an OD of 0.20.[1] This preparation is used to create a standard curve with varying ratios of live to dead cells.[1]

-

After the test compound incubation, 100 µL of a 1X BacLight solution (containing Syto9 and propidium iodide) is added to the bacterial suspensions.[1]

-

The cells are allowed to stain for 15 minutes at room temperature before analysis.[1]

References

- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (this compound), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

ML267: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor ML267, focusing on its target identification, validation, and mechanism of action. The information is curated for professionals in the fields of microbiology, infectious diseases, and drug discovery.

Executive Summary

This compound is a potent and selective inhibitor of bacterial Sfp-type phosphopantetheinyl transferase (PPTase), an enzyme essential for the biosynthesis of fatty acids and various virulence factors in many pathogenic bacteria.[1][2] This guide details the discovery, mechanism of action, and key experimental data related to this compound, establishing it as a valuable chemical probe for studying bacterial pathogenesis and a potential starting point for the development of novel antibiotics.

Target Identification and Mechanism of Action

The primary target of this compound is the Sfp phosphopantetheinyl transferase.[1][3] PPTases are crucial enzymes that catalyze the post-translational modification of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs) by transferring a 4'-phosphopantetheinyl (4'-PP) moiety from coenzyme A (CoA). This modification is a prerequisite for the function of fatty acid synthases (FAS), polyketide synthases (PKS), and nonribosomal peptide synthetases (NRPS), all of which are vital for bacterial survival, growth, and virulence.

By inhibiting Sfp-PPTase, this compound effectively blocks these critical metabolic and virulence pathways, leading to its observed antibacterial effects, particularly against Gram-positive bacteria.[1]

Signaling Pathway and Mechanism of Action

The inhibitory action of this compound on Sfp-PPTase disrupts multiple downstream pathways essential for bacterial viability and virulence. The following diagram illustrates the central role of Sfp-PPTase and the impact of its inhibition by this compound.

Caption: Inhibition of Sfp-PPTase by this compound blocks the activation of carrier proteins, disrupting downstream pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (µM) | Source |

| Sfp-PPTase | 0.29 | [3][4] |

| AcpS-PPTase | 8.1 | [3][4] |

Table 2: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | MIC (µg/mL) | Source |

| Bacillus subtilis 168 | Not specified, but noted as having a 38-fold improvement in potency over a predecessor compound. | [1] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Not specified, but noted as having an 18-fold improvement in potency over a predecessor compound. | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound are provided below.

Sfp-PPTase Quantitative High-Throughput Screening (qHTS) Assay

This assay was utilized for the primary screening and identification of Sfp-PPTase inhibitors.

Principle: The assay measures the Sfp-PPTase-catalyzed transfer of a rhodamine-labeled coenzyme A (CoA) analog to a peptide tagged with a quencher. In the absence of inhibition, the rhodamine and quencher are brought into proximity, leading to a decrease in fluorescence. Inhibitors prevent this reaction, resulting in a higher fluorescence signal.

Protocol:

-

Compound Plating: 23 nL of compounds in DMSO are dispensed into 1536-well plates.

-

Enzyme Addition: 2 µL of Sfp-PPTase enzyme solution in assay buffer is added to each well.

-

Incubation: The plates are incubated for 15 minutes at room temperature.

-

Substrate Addition: 1 µL of a substrate solution containing rhodamine-CoA and a BHQ-2-labeled peptide is added to initiate the reaction. Final concentrations are 5 µM and 12.5 µM, respectively.

-

Centrifugation: Plates are centrifuged at 1,000 rpm for 15 seconds.

-

Data Acquisition: Fluorescence intensity is measured on a ViewLux High-throughput CCD imager.[1]

Label-Free Gel Assay for Phosphopantetheinylation

This orthogonal assay confirms the inhibitory activity of compounds by visualizing the modification of the apo-acyl carrier protein (apo-ACP) to the holo-form.

Principle: The addition of the 4'-phosphopantetheinyl group to apo-ACP results in a change in its net charge and conformation, leading to a mobility shift on a polyacrylamide gel. Inhibitors will prevent this shift.

Protocol:

-

Compound Incubation: 0.5 µL of the test compound in DMSO is incubated with 15 µL of a 1.33x enzyme solution (containing 66 nM Sfp, 66 mM HEPES pH 7.6, 13.3 mM MgCl₂, 0.0133% NP40, and 1.33 mg/mL BSA) for 10 minutes at room temperature.

-

Reaction Initiation: 4 µL of a 5x substrate solution (containing 50 µM apo-ACP and 50 µM coenzyme A in 10 mM HEPES pH 7.6) is added to start the reaction.

-

Reaction Quenching: The reaction is stopped after a defined time by the addition of loading dye.

-

Gel Electrophoresis: Samples are run on a native polyacrylamide gel.

-

Visualization: The gel is stained (e.g., with Coomassie Brilliant Blue) to visualize the bands corresponding to apo-ACP and holo-ACP.

HepG2 Cytotoxicity Assay

This assay assesses the general cytotoxicity of the compounds against a human cell line.

Principle: Cell viability is determined by measuring the intracellular ATP content using a luciferase-based assay (CellTiter-Glo). A decrease in luminescent signal indicates a reduction in metabolically active cells.[1]

Protocol:

-

Cell Plating: HepG2 cells are seeded into 1536-well plates.

-

Compound Addition: Compounds are added to the wells at various concentrations.

-

Incubation: Plates are incubated for a specified period (e.g., 48 hours).

-

Reagent Addition: CellTiter-Glo reagent is added to each well.

-

Incubation: Plates are incubated for 15 minutes to allow for cell lysis and signal stabilization.

-

Data Acquisition: Luminescence is measured using a plate reader.[1]

Experimental and Logical Workflows

The following diagrams illustrate the workflows for target validation and hit-to-lead optimization for this compound.

Target Validation Workflow

Caption: A stepwise approach for validating hits from the primary screen to confirm on-target activity and cellular effects.

Hit-to-Lead Optimization Logic

Caption: The iterative process of medicinal chemistry optimization to improve the properties of an initial hit compound.

Conclusion

This compound is a well-characterized inhibitor of Sfp-PPTase with demonstrated antibacterial activity. The detailed protocols and comprehensive data presented in this guide serve as a valuable resource for researchers interested in utilizing this compound as a chemical probe to investigate PPTase biology or as a foundational scaffold for the development of novel antibacterial agents. The favorable in vitro and in vivo ADME and pharmacokinetic profiles of this compound suggest its potential for further development.[1]

References

- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (this compound), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

ML267: A Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML267 is a potent and selective small molecule inhibitor of the bacterial Sfp-type phosphopantetheinyl transferase (PPTase).[1][2][3] This enzyme is crucial for the post-translational modification of carrier proteins involved in the biosynthesis of fatty acids and various secondary metabolites, making it an attractive target for novel antibacterial agents.[1][3] this compound demonstrates significant in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and exhibits a favorable preclinical profile, including good metabolic stability and in vivo pharmacokinetics.[1][3] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound.

Chemical Structure and Properties

This compound, systematically named 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide, is a novel synthetic compound identified through high-throughput screening and subsequent medicinal chemistry optimization.[1][3]

| Property | Value | Reference |

| IUPAC Name | 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide | [3] |

| Synonyms | ML 267, ML-267 | [2] |

| CAS Number | 1542213-67-1 | [2][4] |

| Molecular Formula | C₁₉H₁₈ClF₃N₅OS | [4] |

| Molecular Weight | 471.9 g/mol | [4] |

| Appearance | Not specified in provided results | |

| Solubility | Soluble in DMSO | [1] |

Biological Activity and Pharmacological Properties

This compound is a potent inhibitor of Sfp-PPTase and also shows activity against AcpS-PPTase, albeit at a higher concentration.[2] Its inhibitory action disrupts essential metabolic pathways in bacteria, leading to antibacterial effects, particularly against Gram-positive organisms.[1][3]

In Vitro Potency and Selectivity

| Target | IC₅₀ | Reference |

| Sfp-PPTase | 0.29 µM (290 nM) | [1][2] |

| AcpS-PPTase | 6.93 µM | [1] |

| Human PPTase | No activity | [3] |

Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis 168 | Not specified, but noted as a 38-fold improvement in potency over a reference compound. | [1] |

| Bacillus subtilis HM489 (Sfp-dependent) | Not specified, but noted as enhanced activity compared to the wild-type strain. | [1] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 3.4 µg/mL | [1] |

ADME and Pharmacokinetic Profile

This compound has been profiled for its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo pharmacokinetic (PK) profile, suggesting its potential for further development.[1][3]

| Parameter | Result | Reference |

| Cytotoxicity (HepG2) | Devoid of activity | [1] |

| Acute Toxicity (in vivo) | Devoid of activity | [1] |

| Promiscuity (human GST A1-1) | Devoid of activity | [1] |

| Metabolic Stability (Mouse Liver Microsomes) | Data available in supplementary information of cited literature, but not detailed in the provided search results. | [3] |

| In Vivo Pharmacokinetics (Mice) | Data available in supplementary information of cited literature, but not detailed in the provided search results. | [3] |

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting phosphopantetheinyl transferases (PPTases). These enzymes catalyze the transfer of a 4'-phosphopantetheinyl (Ppant) group from coenzyme A (CoA) to a conserved serine residue on acyl carrier proteins (ACPs) or peptidyl carrier proteins (PCPs). This post-translational modification is essential for the activation of polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and fatty acid synthases (FAS), which are all critical for bacterial survival and virulence.[1][3] By blocking this essential step, this compound effectively halts these vital biosynthetic pathways.

Caption: Mechanism of action of this compound in bacteria.

Experimental Protocols

The following are summaries of key experimental methodologies used in the characterization of this compound. For complete, unabridged protocols, please refer to the primary literature.

Synthesis of this compound

A general synthetic route for this compound has been described.[1] The synthesis involves the reaction of 4-methoxypyridin-2-amine with 1,1'-thiocarbonyldiimidazole, followed by the addition of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine.[1]

References

- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (this compound), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. molnova.com [molnova.com]

Methodological & Application

Application Notes and Protocols for ML267 Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML267 is a potent and selective inhibitor of the Sfp-type phosphopantetheinyl transferase (PPTase), an enzyme essential for the biosynthesis of secondary metabolites and fatty acids in various bacteria.[1][2] This small molecule has demonstrated significant antibacterial activity, particularly against Gram-positive organisms such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1] Its targeted mechanism of action and favorable preliminary ADME/PK profiles make it a compelling candidate for further investigation in the development of novel antibiotics.[1][2] These application notes provide a detailed protocol for the chemical synthesis and purification of this compound, along with a summary of its key biological and pharmacological properties to facilitate further research and development.

Introduction

4'-Phosphopantetheinyl transferases (PPTases) are crucial enzymes that catalyze the post-translational modification of carrier proteins involved in a variety of metabolic pathways, including fatty acid, polyketide, and non-ribosomal peptide synthesis.[2] The inhibition of bacterial PPTases presents a promising strategy for the development of new antibacterial agents. This compound, chemically known as 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide, emerged from a high-throughput screening campaign as a potent inhibitor of Sfp PPTase.[1] This document outlines the laboratory-scale synthesis and purification procedures for this compound, enabling researchers to produce high-purity material for in vitro and in vivo studies.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈ClF₆N₅O₃S | [3] |

| Molecular Weight | 545.89 g/mol | [3][4] |

| CAS Number | 1542213-67-1 | [3][4] |

| Appearance | White solid | [1] |

Table 2: In Vitro Potency of this compound

| Target | IC₅₀ | Assay Type | Reference |

| Sfp-PPTase | 290 nM | qHTS | [1][5] |

| AcpS-PPTase | 6.93 µM | qHTS | [1] |

| AcpS-PPTase | 8.1 µM | [5] |

Table 3: Purity Specifications for Biological Assays

| Parameter | Specification | Analytical Method(s) | Reference |

| Purity | > 95% | HPLC, LC/MS | [1] |

Experimental Protocols

Synthesis of this compound[1]

This protocol is adapted from the Probe Reports from the NIH Molecular Libraries Program.

Materials and Reagents:

-

4-methoxypyridin-2-amine

-

1,1′-thiocarbonyldiimidazole (TCDI)

-

1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine

-

Dichloromethane (DCM), anhydrous

-

N,N-dimethylformamide (DMF), anhydrous

-

Trifluoroacetic acid (TFA)

-

Methanol

-

Metal scavenger resin

-

Celite

-

Nitrogen gas

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)

-

Mass spectrometer (MS)

Procedure:

-

To a solution of 4-methoxypyridin-2-amine (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (2 mL) under a nitrogen atmosphere, add 1,1′-thiocarbonyldiimidazole (1.05 mmol, 1.05 eq).

-

Stir the mixture at room temperature for 15 minutes until the solution becomes a clear yellow.

-

Add 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine (1.1 mmol, 1.1 eq) to the reaction mixture.

-

Heat the reaction to 40°C and stir for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

Purification of this compound[1]

Procedure:

-

Dissolve the crude residue in a minimal amount of Dimethyl Sulfoxide (DMSO) (approximately 2 mL).

-

Purify the crude product by reversed-phase High-Performance Liquid Chromatography (RP-HPLC).

-

Column: Phenomenex Luna C18 (5 µm, 30 x 75 mm) or equivalent.

-

Mobile Phase: A gradient of acetonitrile and water, each containing 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 45 mL/min.

-

-

Alternatively, the crude solid can be dissolved in a methanol/dichloromethane mixture, treated with a metal scavenger, filtered through Celite, and purified by flash chromatography.

-

Following chromatographic purification, a deprotection step using TFA may be necessary if a protecting group was used for the piperazine moiety.

-

The final product, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide, is obtained as a white solid after lyophilization or evaporation of the purified fractions.

-

Confirm the identity and purity (>95%) of the final compound using analytical HPLC and high-resolution mass spectrometry.

Visualizations

This compound Synthesis Workflow

References

- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (this compound), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. molnova.com [molnova.com]

- 4. This compound 1542213-67-1 | MCE [medchemexpress.cn]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for ML267 in Bacterial Growth Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML267 is a potent and selective inhibitor of bacterial Sfp-type phosphopantetheinyl transferase (PPTase)[1]. This enzyme is essential for the biosynthesis of fatty acids and a variety of secondary metabolites, including virulence factors, in many Gram-positive bacteria[2][3][4][5][6]. By inhibiting Sfp-PPTase, this compound disrupts these critical pathways, leading to bacterial growth inhibition. These application notes provide a detailed protocol for utilizing this compound in a bacterial growth inhibition assay to determine its minimum inhibitory concentration (MIC) against susceptible bacterial strains.

Mechanism of Action of this compound

This compound targets and inhibits Sfp-type phosphopantetheinyl transferase (PPTase). PPTases are crucial enzymes that catalyze the post-translational modification of acyl carrier protein (ACP) and peptidyl carrier protein (PCP) domains, which are integral components of Fatty Acid Synthases (FAS), Polyketide Synthases (PKS), and Non-Ribosomal Peptide Synthetases (NRPS). This modification involves the transfer of a 4'-phosphopantetheinyl (Ppant) group from coenzyme A (CoA) to a conserved serine residue on the ACP or PCP domain. This process converts the inactive apo-form of these proteins to their active holo-form, which is essential for the biosynthesis of fatty acids and a wide range of secondary metabolites that can act as virulence factors. By inhibiting Sfp-PPTase, this compound effectively blocks these biosynthetic pathways, leading to bacterial growth inhibition.

Data Presentation

The antibacterial activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

| Compound | Bacterial Strain | MIC (µg/mL) | IC50 (µM) | Target |

| This compound | Methicillin-Resistant Staphylococcus aureus (MRSA) | 3.4[1] | - | Sfp-PPTase |

| This compound | - | - | 0.29[1] | Sfp-PPTase |

| This compound | - | - | 8.1 | AcpS-PPTase |

Experimental Protocols

This section outlines the protocol for determining the MIC of this compound against Gram-positive bacteria, such as Staphylococcus aureus, using the broth microdilution method. This method is a standard procedure for antimicrobial susceptibility testing[7][8][9].

Materials

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Gram-positive bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Incubator (37°C)

-

Micropipettes and sterile tips

Preparation of Reagents

-

This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO. Further dilutions should be made in CAMHB to achieve the desired final concentrations. It is recommended to prepare fresh dilutions for each experiment.

-

Bacterial Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of the bacterial strain. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

Broth Microdilution Assay

-

Serial Dilution of this compound: a. Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column. b. In the first column, add 200 µL of the highest concentration of this compound to be tested (e.g., 64 µg/mL). c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a range of this compound concentrations.

-

Controls: a. Positive Control (Growth Control): The eleventh column should contain 100 µL of CAMHB with the bacterial inoculum but no this compound. b. Negative Control (Sterility Control): The twelfth column should contain 100 µL of uninoculated CAMHB.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

-

Reading the Results: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth. c. Optionally, bacterial growth can be quantified by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is defined as the lowest concentration that inhibits ≥90% of bacterial growth compared to the positive control.

Troubleshooting

-

No bacterial growth in the positive control: This could be due to an inactive inoculum or improper media preparation. Ensure the bacterial culture is fresh and the CAMHB is prepared correctly.

-

Contamination in the negative control: This indicates a break in sterile technique. Repeat the assay using proper aseptic methods.

-

Precipitation of this compound: If this compound precipitates at higher concentrations, consider using a lower starting concentration or a different solvent system after verifying its compatibility with the assay. The final DMSO concentration in the assay should ideally be kept below 1% to avoid solvent-induced toxicity to the bacteria.

Conclusion

This compound is a valuable tool for studying bacterial pathways dependent on Sfp-type PPTases. The provided protocol for a bacterial growth inhibition assay offers a standardized method to evaluate the antimicrobial efficacy of this compound. Researchers can adapt this protocol to test a variety of Gram-positive bacteria and further investigate the potential of this compound as a novel antibacterial agent.

References

- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sfp-type PPTase inactivation promotes bacterial biofilm formation and ability to enhance wheat drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of the phosphopantetheinyltransferase enzyme, PswP, in the biosynthesis of antimicrobial secondary metabolites by Serratia marcescens Db10 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | An in-cluster Sfp-type phosphopantetheinyl transferase instead of the holo-ACP synthase activates the granaticin biosynthesis under natural physiological conditions [frontiersin.org]

- 6. A Single Sfp-Type Phosphopantetheinyl Transferase Plays a Major Role in the Biosynthesis of PKS and NRPS Derived Metabolites in Streptomyces ambofaciens ATCC23877 | PLOS One [journals.plos.org]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Minimum Inhibitory Concentration (MIC) of ML267: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract